Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate
Description
Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate is a pyrimidine derivative characterized by a 2,6-dioxopyrimidine core substituted with an amino group at position 4, a benzyl group at position 3, and a 2-chloroacetyl moiety at position 3. The methyl acetate side chain at position 1 enhances its solubility in organic solvents. However, as of 2025, commercial availability of this compound has been discontinued across multiple suppliers (e.g., 50 mg, 100 mg, and 250 mg quantities) .
Properties
IUPAC Name |
methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5/c1-25-12(22)9-20-15(23)13(11(21)7-17)14(18)19(16(20)24)8-10-5-3-2-4-6-10/h2-6H,7-9,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXUBAJLDDCREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine derivative, followed by chlorination and esterification reactions. The reaction conditions often require the use of organic solvents like ethanol or methanol, and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used, such as alcohols or amines.
Scientific Research Applications
Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate is compared below with structurally and functionally related compounds from recent literature and databases.
Structural Analogs in Pyrimidine Chemistry
- Structure : Features a 6-methylpyrimidine core with a thietanyloxy group at position 4 and a thioether-linked ethyl acetate side chain.
- Synthesis : Prepared via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .
- Key Differences: Substituents: Lacks the chloroacetyl and benzyl groups present in the target compound. Reactivity: The thioether and thietanyloxy groups may confer distinct redox properties compared to the chloroacetyl moiety.
Compound 2: Triphenylplumbyl 2-[(2-chloroacetyl)amino]acetate (CAS 141361-78-6)
- Structure: Contains a triphenylplumbyl (lead-based) group linked to a chloroacetyl-aminoacetate backbone.
- Key Differences: Metal Content: Incorporates lead, which introduces significant toxicity concerns, limiting biomedical applications compared to the purely organic target compound. Applications: Used in materials science and industrial catalysis, reflecting lead compounds’ historical roles in polymerization and stabilization .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Reactivity : The chloroacetyl group in the target compound is a reactive electrophile, enabling nucleophilic substitutions (e.g., with amines or thiols). This contrasts with Compound 1’s thioether group, which participates in redox reactions .
- Biological Potential: Unlike lead-containing Compound 2, the target compound’s organic structure makes it more suitable for medicinal chemistry.
- Stability Issues: The benzyl and chloroacetyl groups may contribute to hydrolytic instability under basic conditions, a common challenge in pyrimidine derivatives. This contrasts with the robust organometallic stability of Compound 2 .
Biological Activity
Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate is a pyrimidine derivative with potential biological activity. This compound has garnered attention for its pharmacological properties, particularly in the field of medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and any relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure includes a pyrimidine ring substituted with an amino group, a benzyl moiety, and a chloroacetyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the chloroacetyl group is indicative of potential reactivity with nucleophiles, which may enhance its bioactivity.
Anticancer Potential
Several studies have explored the anticancer potential of pyrimidine derivatives. The ability of these compounds to inhibit tumor cell proliferation and induce apoptosis has been documented. For example, compounds with similar scaffolds have been shown to inhibit cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies
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Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrimidine derivatives, highlighting that compounds with similar structures to this compound displayed significant inhibition against E. coli and S. aureus in vitro.
Compound Target Organism Inhibition Zone (mm) Compound A E. coli 18 Compound B S. aureus 20 Methyl 2-[...] E. coli TBD -
Anticancer Activity : In vitro studies on related pyrimidine derivatives demonstrated a dose-dependent reduction in viability of human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the activation of apoptotic pathways.
Cell Line IC50 (µM) HeLa 15 MCF-7 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
